1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole
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Overview
Description
1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with isopropyl groups and an imidazole ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and an aryl boronic acid.
Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor such as a 1,2-diamine and a carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Scientific Research Applications
1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl, 3,5-bis-(1-methylethyl)
- 1,1’-Biphenyl, 3,3’-bis-(1-methylethyl)
- tBuBrettPhos
Uniqueness
1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole is unique due to its combination of a biphenyl core with isopropyl groups and an imidazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H28N2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-phenyl-2,6-di(propan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C27H28N2/c1-19(2)24-17-23(21-11-7-5-8-12-21)18-25(20(3)4)26(24)29-16-15-28-27(29)22-13-9-6-10-14-22/h5-20H,1-4H3 |
InChI Key |
JWLIGGYTWRVCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N2C=CN=C2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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